molecular formula C22H19NO B14334364 2-Benzyl-3-phenyl-3,4-dihydroisoquinolin-1(2H)-one CAS No. 108762-64-7

2-Benzyl-3-phenyl-3,4-dihydroisoquinolin-1(2H)-one

Cat. No.: B14334364
CAS No.: 108762-64-7
M. Wt: 313.4 g/mol
InChI Key: HAUDBLJQHKDUAW-UHFFFAOYSA-N
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Description

2-Benzyl-3-phenyl-3,4-dihydroisoquinolin-1(2H)-one: is an organic compound belonging to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline This particular compound features a benzyl group and a phenyl group attached to a dihydroisoquinolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzyl-3-phenyl-3,4-dihydroisoquinolin-1(2H)-one typically involves multi-step organic reactions. One common method is the Pictet-Spengler reaction, which involves the condensation of a β-phenylethylamine with an aldehyde or ketone in the presence of an acid catalyst. The reaction conditions often include:

    Solvent: Methanol or ethanol

    Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid

    Temperature: Room temperature to reflux conditions

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the Pictet-Spengler reaction, with considerations for scalability, yield, and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced isoquinoline derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous or acidic medium

    Reduction: Lithium aluminum hydride in anhydrous ether

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst

Major Products:

    Oxidation: Ketones, carboxylic acids

    Reduction: Reduced isoquinoline derivatives

    Substitution: Halogenated isoquinoline derivatives

Scientific Research Applications

Chemistry: 2-Benzyl-3-phenyl-3,4-dihydroisoquinolin-1(2H)-one is used as a building block in organic synthesis, particularly in the synthesis of complex natural products and pharmaceuticals.

Biology: The compound has been studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific biological pathways.

Industry: In the industrial sector, the compound may be used in the synthesis of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds:

  • 2-Benzyl-3-phenylisoquinoline
  • 3-Phenyl-3,4-dihydroisoquinolin-1(2H)-one
  • 2-Benzylisoquinoline

Comparison: Compared to similar compounds, 2-Benzyl-3-phenyl-3,4-dihydroisoquinolin-1(2H)-one is unique due to the presence of both benzyl and phenyl groups attached to the dihydroisoquinolinone core. This structural feature may confer distinct chemical reactivity and biological activity, making it a valuable compound for research and development in various fields.

Properties

108762-64-7

Molecular Formula

C22H19NO

Molecular Weight

313.4 g/mol

IUPAC Name

2-benzyl-3-phenyl-3,4-dihydroisoquinolin-1-one

InChI

InChI=1S/C22H19NO/c24-22-20-14-8-7-13-19(20)15-21(18-11-5-2-6-12-18)23(22)16-17-9-3-1-4-10-17/h1-14,21H,15-16H2

InChI Key

HAUDBLJQHKDUAW-UHFFFAOYSA-N

Canonical SMILES

C1C(N(C(=O)C2=CC=CC=C21)CC3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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